N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide
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Overview
Description
N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide is a complex organic compound featuring an imidazole ring, a pyrrolidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and pyrrolidine intermediates. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions often include the use of nickel catalysts, mild temperatures, and the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity and signaling pathways. The sulfonyl group may also play a role in modulating the compound’s biological activity by interacting with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-pentadecyl-2,5-dihydro-1H-imidazol-1-yl)ethyl)-1-propylsulfonylpyrrolidine-2-carboxamide
- N-(2-(1H-imidazol-1-yl)ethyl)-1-propylsulfonylpyrrolidine-2-carboxamide
Uniqueness
N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1H-imidazol-2-yl)ethyl]-1-propylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-2-10-21(19,20)17-9-3-4-11(17)13(18)16-6-5-12-14-7-8-15-12/h7-8,11H,2-6,9-10H2,1H3,(H,14,15)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOFJFAJLZFGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC1C(=O)NCCC2=NC=CN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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